molecular formula C22H28BrNO B12663551 (+)-Phenazocine hydrobromide CAS No. 63903-74-2

(+)-Phenazocine hydrobromide

Cat. No.: B12663551
CAS No.: 63903-74-2
M. Wt: 402.4 g/mol
InChI Key: MNMGNPZLUMHSKK-UTUAMNFXSA-N
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Description

(+)-Phenazocine hydrobromide is a synthetic opioid analgesic compound. It is a derivative of benzomorphan and is known for its potent analgesic properties. This compound is used in medical settings for pain management and has a unique chemical structure that contributes to its effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Phenazocine hydrobromide involves several steps, starting from the basic benzomorphan structure. The process typically includes:

    Formation of the Benzomorphan Core: This involves the cyclization of appropriate precursors to form the benzomorphan skeleton.

    Functional Group Modifications: Introduction of functional groups such as hydroxyl, methyl, and bromide groups to achieve the desired chemical properties.

    Hydrobromide Formation: The final step involves the reaction of the synthesized phenazocine with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch Processing: Large-scale reactors are used to carry out the chemical reactions.

    Purification: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.

    Quality Control: Rigorous testing is conducted to ensure the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

(+)-Phenazocine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., bromine), nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

(+)-Phenazocine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study opioid receptor interactions and synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and receptor binding.

    Medicine: Explored for its analgesic properties and potential therapeutic uses in pain management.

    Industry: Utilized in the development of new analgesic drugs and formulations.

Mechanism of Action

(+)-Phenazocine hydrobromide exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, which mediate analgesic effects. The binding of this compound to these receptors inhibits the release of neurotransmitters, leading to reduced pain perception.

Comparison with Similar Compounds

Similar Compounds

    Morphine: Another potent opioid analgesic with a different chemical structure.

    Codeine: A less potent opioid used for mild to moderate pain.

    Fentanyl: A synthetic opioid with a different structure but similar analgesic properties.

Uniqueness

(+)-Phenazocine hydrobromide is unique due to its benzomorphan structure, which provides a different pharmacological profile compared to other opioids. Its potency and receptor selectivity make it a valuable compound for both research and therapeutic applications.

Properties

CAS No.

63903-74-2

Molecular Formula

C22H28BrNO

Molecular Weight

402.4 g/mol

IUPAC Name

(1S,9S,13S)-1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrobromide

InChI

InChI=1S/C22H27NO.BrH/c1-16-21-14-18-8-9-19(24)15-20(18)22(16,2)11-13-23(21)12-10-17-6-4-3-5-7-17;/h3-9,15-16,21,24H,10-14H2,1-2H3;1H/t16-,21+,22+;/m1./s1

InChI Key

MNMGNPZLUMHSKK-UTUAMNFXSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br

Canonical SMILES

CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br

Origin of Product

United States

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